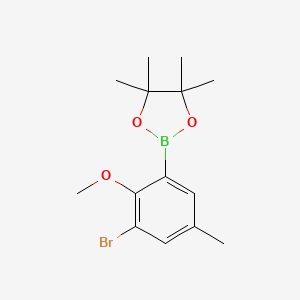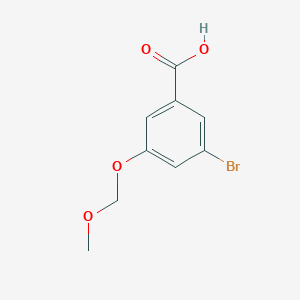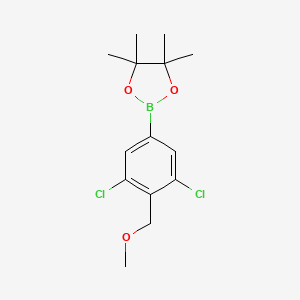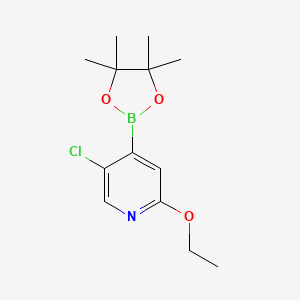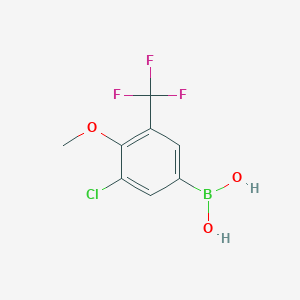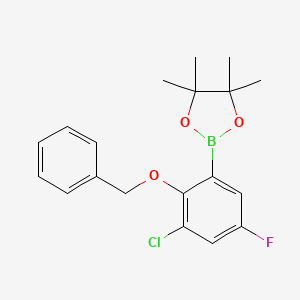
2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester
Overview
Description
“2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121512-22-7 . It has a molecular weight of 362.64 . The IUPAC name for this compound is 2-(2-(benzyloxy)-3-chloro-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Synthesis Analysis
Pinacol boronic esters, such as “2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester”, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 .Chemical Reactions Analysis
The compound has been used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It has also been used in a protocol that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . It is typically shipped at room temperature .Scientific Research Applications
- Application : 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester serves as a valuable boron reagent in SM coupling reactions. Its mild reaction conditions, functional group tolerance, and stability make it an attractive choice for constructing complex organic molecules .
Suzuki–Miyaura Coupling Reactions
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound’s mode of action is likely related to its role in the Suzuki–Miyaura coupling reaction. In this reaction, the boronic ester participates in a transmetalation process, where it transfers its organoboron group to a palladium catalyst . This process allows for the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound may participate, is a key step in many synthetic pathways for the production of pharmaceuticals, agrochemicals, and organic materials .
Pharmacokinetics
It’s worth noting that the compound’s stability and reactivity can be influenced by its pinacol ester group .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, contributing to the production of various chemical products .
Action Environment
The action of 2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester, like other boronic esters, can be influenced by environmental factors such as temperature and pH . For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-chloro-5-fluoro-2-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BClFO3/c1-18(2)19(3,4)25-20(24-18)15-10-14(22)11-16(21)17(15)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGNJPVXQBLIMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OCC3=CC=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301125290 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-3-chloro-5-fluorophenylboronic acid pinacol ester | |
CAS RN |
2121512-22-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-chloro-5-fluoro-2-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301125290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





